molecular formula C18H21NOS B5860375 N-(4-methylbenzyl)-2-[(2-methylbenzyl)thio]acetamide

N-(4-methylbenzyl)-2-[(2-methylbenzyl)thio]acetamide

Cat. No. B5860375
M. Wt: 299.4 g/mol
InChI Key: FNECGBZWVSGFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzyl)-2-[(2-methylbenzyl)thio]acetamide, commonly known as MMB-CHMINACA, is a synthetic cannabinoid that has gained popularity among researchers in recent years. It belongs to the indazole family and is a potent agonist of the CB1 and CB2 receptors. This compound has been used extensively in scientific research to gain a better understanding of the endocannabinoid system and its effects on the human body.

Mechanism of Action

MMB-CHMINACA acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors and activates them, leading to a cascade of biochemical and physiological effects. This compound has been shown to have a higher binding affinity for these receptors than THC, which may explain its potent effects.
Biochemical and Physiological Effects
MMB-CHMINACA has been shown to have a range of biochemical and physiological effects on the human body. It has been shown to have potent analgesic and anti-inflammatory effects, which may make it useful in the treatment of chronic pain and inflammation. This compound has also been shown to have psychoactive effects, which may make it useful in the treatment of certain mental health conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MMB-CHMINACA in lab experiments is its potency and high binding affinity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its effects on the human body. However, one limitation of using this compound is its potential for abuse and dependence, which may make it difficult to use in certain research settings.

Future Directions

There are several future directions for research on MMB-CHMINACA. One area of interest is its potential use in the treatment of chronic pain and inflammation. Another area of interest is its psychoactive effects, which may make it useful in the treatment of certain mental health conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on the human body.

Synthesis Methods

The synthesis of MMB-CHMINACA involves the reaction of 2-methylbenzyl chloride with thioacetamide in the presence of a base such as potassium carbonate. The resulting product is then reacted with 4-methylbenzyl chloride to yield MMB-CHMINACA. This synthesis method has been optimized to produce high yields of pure product with minimal impurities.

Scientific Research Applications

MMB-CHMINACA has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to be a potent agonist of the CB1 and CB2 receptors, with a binding affinity that is higher than that of THC. This compound has been used to study the physiological and biochemical effects of synthetic cannabinoids on the human body.

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(2-methylphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-14-7-9-16(10-8-14)11-19-18(20)13-21-12-17-6-4-3-5-15(17)2/h3-10H,11-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNECGBZWVSGFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSCC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-2-[(2-methylbenzyl)sulfanyl]acetamide

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